4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of an indoline moiety, a sulfonyl group, and a benzamide structure, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide are Mnk1 and Mnk2 kinases . These kinases play a crucial role in tumor development, making them promising targets for cancer therapy .
Mode of Action
This compound interacts with its targets, Mnk1 and Mnk2, by inhibiting their activity . This inhibition results in the suppression of cell growth and causes cell cycle arrest .
Biochemical Pathways
The compound affects the Mnk-eIF4E axis, a pathway that plays a crucial role in tumor development . By inhibiting Mnk kinases, this compound effectively downregulates the downstream proteins -eIF4E, Mcl-1, and c-myc .
Pharmacokinetics
In terms of ADME properties, this compound exhibits remarkable stability in rat plasma and rat and human microsomes . This stability impacts the bioavailability of the compound, making it a potent inhibitor of Mnk kinases .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell growth, induction of cell cycle arrest, and downregulation of downstream proteins -eIF4E, Mcl-1, and c-myc . In addition, the compound has been shown to suppress tumor growth in LL/2 syngeneic models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indoline sulfonyl chloride.
Coupling with Benzothiazole Derivative: The indoline sulfonyl chloride is then coupled with a 6-methylbenzo[d]thiazol-2-amine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent inhibitory activities against cancer cell lines.
Uniqueness
4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of an indoline moiety, a sulfonyl group, and a benzamide structure, which contribute to its distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-15-6-11-19-21(14-15)30-23(24-19)25-22(27)17-7-9-18(10-8-17)31(28,29)26-13-12-16-4-2-3-5-20(16)26/h2-11,14H,12-13H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIUOBSUSSLUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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